4-Chlorocinnamamide
Overview
Description
4-Chlorocinnamamide, also known as (2E)-3-(4-chlorophenyl)prop-2-enamide, is an organic compound with the molecular formula C9H8ClNO. It is a derivative of cinnamic acid, where the amide group is substituted with a chlorine atom at the para position of the phenyl ring. This compound is known for its crystalline form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorocinnamamide can be synthesized through the reaction of 4-chlorocinnamic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically involves the following steps:
Formation of 4-Chlorocinnamic Acid: This can be achieved through the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with malonic acid, followed by decarboxylation.
Amidation Reaction: The 4-chlorocinnamic acid is then reacted with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocinnamamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chloroaniline.
Substitution: Various substituted cinnamamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorocinnamamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacological agent due to its structural similarity to other bioactive cinnamamide derivatives.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-chlorocinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chlorocinnamic Acid: The precursor to 4-chlorocinnamamide, used in similar applications.
4-Chloroaniline: A reduction product of this compound with distinct chemical properties.
N-(4-Methoxyphenyl)-4-chlorocinnamamide: A derivative with additional methoxy substitution, showing different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPFYVNYKVJBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337312 | |
Record name | 4-Chlorocinnamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18166-64-8 | |
Record name | 4-Chlorocinnamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chlorocinnamamide impact Transient Receptor Potential Vanilloid 1 (TRPV1)?
A: While the provided research doesn't directly assess the activity of this compound on TRPV1, it highlights the development of its derivatives as potent TRPV1 antagonists. Specifically, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide (RLC-TV1004) and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide (RLC-TV1006) demonstrated significantly higher antagonistic activity against TRPV1 compared to the parent compound SB366791 in a Ca2+ influx assay using cells expressing recombinant TRPV1. [] This suggests that modifications to the this compound structure, particularly the introduction of N-methylated amide groups and specific substituents, can significantly enhance its TRPV1 antagonistic properties. [] Further research is needed to fully elucidate the specific interactions between these derivatives and TRPV1.
Q2: What are the antifungal and phytotoxic properties of this compound?
A: Research indicates that this compound exhibits notable antifungal activity. [] This activity is influenced by the substituents on the benzene ring of the cinnamoyl group. Notably, the introduction of an isopropyl group or a chlorine atom at the 4-position of the benzene ring significantly enhances antifungal activity. [] In particular, N-Isopropyl-4-chlorocinnamamide exhibited the strongest antifungal activity among all tested compounds, inhibiting the growth of Corticium rolfsii by 66% at a concentration of 10 ppm. [] The study also revealed that most tested compounds, including this compound derivatives, displayed higher inhibitory activity against radicle elongation compared to hypocotyl elongation, suggesting potential phytotoxic effects. []
Q3: Can this compound undergo photodimerization in its crystalline form?
A: Yes, this compound can undergo crystal-to-crystal photodimerization. [] The crystal structure of this compound reveals a specific arrangement where the shortest intermolecular distance between the C=C double bonds is 3.632 Å. [] This close proximity, facilitated by the intermolecular N-H...O hydrogen bond network, allows for photodimerization upon exposure to UV light. [] The photodimerization process occurs with retention of the single-crystal form, and the population of the dimer in the crystal can be controlled by the duration of UV irradiation. [] This property highlights the potential for using this compound in applications involving light-induced solid-state reactions.
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